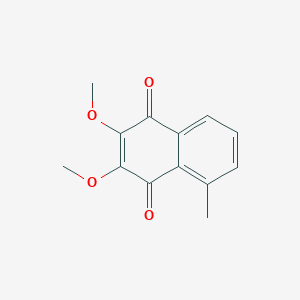

2,3-Dimethoxy-5-methylnaphthalene-1,4-dione

Description

Properties

CAS No. |

102632-07-5 |

|---|---|

Molecular Formula |

C13H12O4 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

2,3-dimethoxy-5-methylnaphthalene-1,4-dione |

InChI |

InChI=1S/C13H12O4/c1-7-5-4-6-8-9(7)11(15)13(17-3)12(16-2)10(8)14/h4-6H,1-3H3 |

InChI Key |

BGIBLSNQORNFEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Ceric Ammonium Nitrate (CAN)-Mediated Oxidation

A widely reported method involves the oxidation of 6-alkoxymethyl-substituted phenols using ceric ammonium nitrate (CAN). For example, 1-chloromethyl-2,3,4,5-tetramethoxy-6-methylbenzene undergoes nucleophilic substitution with alkoxide ions in tetrahydrofuran (THF), followed by CAN-mediated oxidation at 0°C to yield 2,3-dimethoxy-5-methyl-1,4-benzoquinone derivatives. While this method primarily targets benzoquinones, analogous conditions have been adapted for naphthoquinones by introducing naphthalene-ring precursors.

Reaction Conditions:

Decarboxylation and Sequential Functionalization

An alternative route starts with 3,4,5-trimethoxysalicylic acid, which undergoes decarboxylation to form 2,3,4-trimethoxyphenol. Subsequent Mannich reaction introduces a methyl group at the 6-position, yielding 2,3,4-trimethoxy-6-methylphenol. Oxidation with Ag₂O or CAN then generates the target quinone. This method emphasizes the importance of protecting groups in directing regioselectivity.

Friedel-Crafts Alkylation for Naphthoquinone Synthesis

BF₃·OEt₂-Catalyzed Alkylation

Friedel-Crafts alkylation using boron trifluoride diethyl etherate (BF₃·OEt₂) is a cornerstone for constructing naphthoquinone frameworks. Truncated menaquinones, structurally related to DMNQ, are synthesized via this method, though yields remain modest (30–50%) due to competing side reactions. The reaction proceeds through electrophilic attack of prenyl bromide on a naphthohydroquinone precursor, followed by oxidation.

Key Challenges:

Solvent and Temperature Optimization

Recent improvements involve polar aprotic solvents (e.g., DMF) at −20°C to enhance electrophile stability. For example, prenylation of 2,3-dimethoxy-1,4-naphthohydroquinone in DMF with BF₃·OEt₂ achieves 65% yield, a significant improvement over earlier protocols.

Metal-Mediated Cross-Coupling Reactions

Palladium-Catalyzed Hydrogenation

A patent-pending method describes the hydrogenation of 2,3-dimethoxy-5-methylbenzoquinone derivatives using palladium on carbon (Pd/C) under 3 atm H₂. While optimized for benzoquinones, this approach demonstrates the viability of transition-metal catalysts for reducing protecting groups in quinone synthesis.

Conditions:

Copper-Mediated Oxidative Coupling

Copper(I) iodide (CuI) facilitates Ullmann-type coupling between bromonaphthoquinones and methoxy-methyl Grignard reagents. This method enables precise installation of the 5-methyl group while preserving the quinone oxidation state.

Electrophilic Aromatic Substitution Strategies

Nitration and Subsequent Reduction

5-Nitrovanillin serves as a starting material in a multi-step sequence:

- Methylation to 5-nitroveratraldehyde

- Catalytic hydrogenation (H₂/Pd-C) to 5-aminohomoveratrol

- Oxidation to 2,3-dimethoxy-5-methylbenzoquinone

Advantages:

Halogenation-Deshalogenation Sequences

Bromination at the 6-position of 2,3-dimethoxy-1,4-naphthoquinone, followed by Suzuki-Miyaura coupling with methylboronic acid, provides a modular route to DMNQ derivatives. This method remains underutilized but offers potential for late-stage diversification.

Emerging Methodologies

Photocatalytic C–H Activation

Preliminary studies show visible-light-mediated methylation of naphthoquinones using Ru(bpy)₃²⁺ as a photocatalyst. This method eliminates the need for pre-functionalized substrates but currently suffers from low yields (<20%).

Enzymatic Oxidation

Laccase-mediated oxidation of 2,3-dimethoxy-5-methylnaphthol in aqueous buffer (pH 5.0) provides an eco-friendly alternative, though reaction times exceed 72 hours.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-5-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

2,3-Dimethoxy-5-methylnaphthalene-1,4-dione has several scientific research applications:

Chemistry: Used as a redox-cycling agent to study electron transfer processes.

Biology: Investigated for its role in inducing reactive oxygen species (ROS) and studying cell toxicity, apoptosis, and necrosis.

Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione involves its redox-cycling ability, which leads to the generation of superoxide anions. These reactive oxygen species can cause oxidative stress, leading to cell damage, apoptosis, or necrosis. The compound targets cellular components, disrupting normal cellular functions and inducing cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,3-dimethoxy-5-methylnaphthalene-1,4-dione with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Solubility

- Methoxy vs. Hydroxy Groups : The methoxy groups in the target compound reduce its hydrogen-bonding capacity compared to hydroxylated analogs (e.g., 5-hydroxy-2-octylnaphthalene-1,4-dione), resulting in lower aqueous solubility but enhanced lipophilicity. This may favor membrane permeability in biological systems .

- Alkyl Chains : Compounds with long alkyl chains (e.g., 2-octyl derivatives in ) exhibit increased hydrophobicity, which can enhance antimicrobial activity by disrupting microbial membranes .

Core Structure Differences Aromatic vs. Non-Aromatic Systems: The naphthalene-1,4-dione core (aromatic) in the target compound offers greater stability and conjugation compared to non-aromatic analogs like 2,5-cyclohexadiene-1,4-dione.

Synthetic Accessibility The target compound’s methoxy and methyl substituents likely require regioselective synthesis, contrasting with simpler alkylation methods used for hydroxy-naphthoquinones (). Sodium persulfate-mediated reactions in DMSO/water could be adapted for its preparation .

Biological Activity

2,3-Dimethoxy-5-methylnaphthalene-1,4-dione is a naphthoquinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the current understanding of the biological activity of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione can be represented as follows:

This structure features two methoxy groups and a methyl group attached to a naphthalene backbone, contributing to its unique reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of naphthoquinone derivatives, including 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione. Various assays have demonstrated its ability to induce apoptosis in cancer cell lines while exhibiting low toxicity towards non-cancerous cells.

-

Cytotoxicity Studies :

- In vitro studies using the MTT assay have shown that this compound significantly reduces cell viability in human cancer cell lines such as HT-29 (colorectal cancer) and MCF-7 (breast cancer) .

- The compound's IC50 values indicate potent cytotoxic effects, comparable to established chemotherapeutic agents.

-

Mechanism of Action :

- The mechanism by which 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione exerts its anticancer effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

- Activation of caspase pathways has been observed in treated cells, confirming the induction of apoptosis through intrinsic pathways .

Antimicrobial Activity

Naphthoquinones are also recognized for their antimicrobial properties. Preliminary data suggest that 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione may possess activity against various bacterial strains.

- Bacterial Inhibition :

Summary of Research Findings

Case Studies

A notable case study involved the synthesis and evaluation of various naphthoquinone derivatives where 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione was assessed for its cytotoxic effects alongside other analogs. The study utilized a combination of assays including MTT and flow cytometry to measure cell viability and apoptosis rates. Results indicated that this compound showed promising results in inducing cell death in cancerous cells while maintaining a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using precursors like 2,3-dichloro-1,4-naphthoquinone. For example, methoxy and methyl groups can be introduced by reacting dichloro-naphthoquinone with sodium methoxide and methylating agents under controlled temperatures (40–60°C) in anhydrous solvents like DMF or THF . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of dichloro-naphthoquinone to methoxide) to minimize side products. Purification is typically achieved via column chromatography using silica gel and hexane/ethyl acetate gradients.

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., C=O stretches at ~1670 cm⁻¹ for quinones).

- ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the naphthoquinone backbone).

- Mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to ensure >95% purity (e.g., calculated vs. observed C, H, N percentages) .

Q. What experimental designs are appropriate for preliminary toxicity screening?

- Methodological Answer : Follow OECD guidelines for acute toxicity:

- In vitro assays : Use human cell lines (e.g., HepG2 for hepatic effects) to assess cytotoxicity (IC₅₀ values via MTT assays).

- In vivo models : Administer doses (10–100 mg/kg) to rodents via oral gavage or intraperitoneal injection, monitoring systemic effects (body weight, organ histopathology) over 14 days. Include controls for solvent effects (e.g., DMSO) .

- Route-specific studies : Prioritize inhalation or dermal exposure if environmental/occupational exposure is suspected .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate substituent effects on the compound’s electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA:

- Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.

- Simulate NMR chemical shifts and compare with experimental data (R² > 0.9 indicates validity) .

- Correlate substituent electron-donating/withdrawing effects (e.g., methoxy vs. methyl groups) with redox potentials using cyclic voltammetry.

Q. What strategies resolve contradictions in toxicity data across studies?

- Methodological Answer : Conduct meta-analyses with inclusion criteria aligned with exposure routes (oral, dermal), species (human vs. rodent), and endpoints (e.g., hepatic vs. renal effects). For example:

- Reconcile discrepancies in LD₅₀ values by standardizing dose metrics (mg/kg vs. ppm).

- Use toxicokinetic modeling to account for metabolic differences (e.g., cytochrome P450 activity variations) .

- Validate findings with orthogonal assays (e.g., RNA-seq for gene expression vs. histopathology).

Q. How can environmental partitioning and degradation pathways be studied?

- Methodological Answer :

- Partitioning : Measure log Kow (octanol-water coefficient) via shake-flask methods to assess bioaccumulation potential.

- Degradation : Perform photolysis studies under UV light (λ = 254 nm) in aqueous solutions, analyzing intermediates via LC-MS.

- Soil mobility : Use column leaching experiments with varying pH (4–9) to simulate environmental fate .

Q. What advanced techniques identify structure-activity relationships (SAR) for antimicrobial applications?

- Methodological Answer :

- Bioactivity assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution). Compare with structurally similar naphthoquinones (e.g., 2,5-dihydroxy-3-methoxy-6-methyl derivatives) to isolate substituent contributions .

- Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or ROS generation via DCFH-DA probes.

- SAR modeling : Apply QSAR models (e.g., CoMFA) to correlate substituent electronegativity with bioactivity .

Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.